molecular formula C9H19NO3 B13630900 tert-butyl (2S,3R)-2-amino-3-methoxybutanoate

tert-butyl (2S,3R)-2-amino-3-methoxybutanoate

Cat. No.: B13630900
M. Wt: 189.25 g/mol
InChI Key: QYNBQSPSAXYWJD-RQJHMYQMSA-N
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Description

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy group attached to a butanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S,3R)-2-amino-3-methoxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate is unique due to the presence of both an amino group and a methoxy group on the butanoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-methoxybutanoate

InChI

InChI=1S/C9H19NO3/c1-6(12-5)7(10)8(11)13-9(2,3)4/h6-7H,10H2,1-5H3/t6-,7+/m1/s1

InChI Key

QYNBQSPSAXYWJD-RQJHMYQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC

Origin of Product

United States

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